molecular formula C14H12N2O4 B1331066 N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline CAS No. 191595-08-1

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Cat. No. B1331066
CAS RN: 191595-08-1
M. Wt: 272.26 g/mol
InChI Key: ZWBFXQHQQBRJCG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related nitroaniline derivatives and their synthesis, properties, and molecular structures, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of nitro-substituted aniline derivatives typically involves nitration reactions and the use of various substituents to achieve the desired properties. For instance, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was achieved through a one-pot synthesis method and characterized by spectral analysis . Although the exact synthesis method for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is not provided, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of nitro-substituted anilines is characterized by the presence of nitro groups which can influence the overall geometry and electronic properties of the molecule. For example, the N-nitroamino group in the studied N-methyl-N-nitroaniline derivatives was found to be almost planar, with a shortened N7-N8 bond and a significant electron density deficit on the N8 atom . These structural features are critical in understanding the behavior of nitroaniline compounds.

Chemical Reactions Analysis

The reactivity of nitroaniline derivatives is influenced by the presence of nitro groups and their interaction with other functional groups in the molecule. The papers do not provide specific reactions for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, but the studies of similar compounds suggest that the nitro groups can act as electron-withdrawing groups, affecting the molecule's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are closely related to their molecular structure. The presence of nitro groups and other substituents can affect properties such as solubility, melting point, and reactivity. The papers discuss the use of spectral, electrooptical, and quantum-chemical methods to study these properties . Additionally, the crystal structure of a related compound, the adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid, was determined by X-ray diffraction, which provides information on the solid-state properties of these types of compounds .

Scientific Research Applications

Crystal Structure Analysis

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline and related compounds have been analyzed for their crystal structures, revealing different roles of oxygen atoms in molecular interactions and structural formation. Studies like the one conducted by Facchinetti et al. (2016) illustrate how these compounds exhibit diverse sets of intermolecular interactions, significantly influenced by the positions and roles of oxygen atoms in their molecular structures (Facchinetti et al., 2016).

Luminescent Sensors for Nitroaromatics Detection

Compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline have been used in the development of luminescent sensors. For example, Zhao et al. (2017) synthesized coordination polymers that displayed high sensitivity in detecting nitroaromatics, including p-nitrophenol and p-nitroaniline, demonstrating the potential of these compounds in environmental monitoring and safety applications (Zhao et al., 2017).

Synthesis and Inhibitory Activities on Enzymes

Research by Çelik and Babagil (2019) focused on synthesizing derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, examining their inhibitory effects on carbonic anhydrase isoenzymes. Their findings indicated strong inhibitory effects on certain enzyme activities, hinting at potential therapeutic applications (Çelik & Babagil, 2019).

Potential Anticancer Agents

Altıntop et al. (2017) synthesized new benzodioxole-based dithiocarbamate derivatives, including compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline. They evaluated these compounds for their cytotoxic effects on various cell lines, identifying promising candidates for further exploration as anticancer agents (Altıntop et al., 2017).

Antibacterial Activity

Research on derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, such as the work by Aziz‐ur‐Rehman et al. (2015), has explored their antibacterial properties. Their findings revealed moderate antibacterial activity, indicating potential for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).

Nonlinear Optical Material Research

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline has been investigated for its potential in nonlinear optical material applications. Kalaivanan and Srinivasan (2017) synthesized and characterized an organic nonlinear optical compound, indicating its utility in advanced optical technologies (Kalaivanan & Srinivasan, 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFXQHQQBRJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350551
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191595-08-1
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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